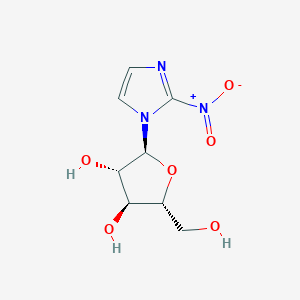

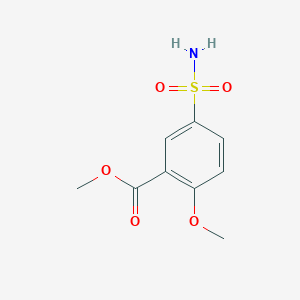

N-(p-Toluenesulfonyl)indole-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(p-Toluenesulfonyl)indole-3-boronic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the properties and potential synthesis routes for N-(p-Toluenesulfonyl)indole-3-boronic acid. For instance, the synthesis of unsaturated N, O-spiroacetals and α-arylfurans involves palladium-catalyzed reactions with boronic acids, which could be relevant to the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid .

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed aerobic oxidative coupling reactions, as demonstrated in the synthesis of unsaturated N, O-spiroacetals and α-arylfurans . This method could potentially be adapted for the synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid by using indole-3-boronic acid and an appropriate p-toluenesulfonyl derivative as starting materials.

Molecular Structure Analysis

While the molecular structure of N-(p-Toluenesulfonyl)indole-3-boronic acid is not directly discussed, the coordination properties of N-p-tolylsulfonyl-L-glutamic acid with metals provide some insight into how the tosyl group might interact with other molecules . The tosyl group is known to be a good leaving group in substitution reactions, which could be relevant in the synthesis and reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-(p-Toluenesulfonyl)indole-3-boronic acid. However, the use of N-toluenesulfonyl aziridines in the synthesis of indolizidine alkaloids suggests that tosyl groups can be involved in complex chemical transformations . This could imply that N-(p-Toluenesulfonyl)indole-3-boronic acid may also participate in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(p-Toluenesulfonyl)indole-3-boronic acid are not described in the provided papers. However, the synthesis and structural studies of N-(p-toluenesulfonyl)amino acid o-phenolamides provide some context for the properties of tosyl-amide bonds . These properties may be extrapolated to predict the behavior of N-(p-Toluenesulfonyl)indole-3-boronic acid in various environments, including its solubility, stability, and reactivity.

Applications De Recherche Scientifique

Applications in Protein Analysis

N-(p-Toluenesulfonyl)indole-3-boronic acid has shown potential in the field of protein analysis. Liu and Chang (1971) described a method utilizing p-toluenesulfonic acid as a catalyst for hydrolysis in the analysis of tryptophan in proteins and glycoproteins. This method provides an alternative to hydrolysis with hydrochloric acid, offering the advantage of not requiring solvent removal before ion exchange chromatography, simplifying the procedure (Liu & Chang, 1971).

Role in Organic Synthesis

The compound plays a vital role in organic synthesis. Das et al. (2017) demonstrated its application in accelerating a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids. Boronic acid catalysis was crucial for activating the α-hydroxy group in α-hydroxycarboxylic acid intermediates and for intramolecular assistance by free carboxylic acid, thus speeding up the product formation (Das et al., 2017).

Furthermore, Huang et al. (2015) utilized p-toluenesulfonic acid (TsOH) as a catalyst in the synthesis of biologically important 3,3-bis(indole-3-yl)indoline-2-(1H)-ones by condensing indoles with isatins (Huang et al., 2015).

Catalytic Properties and Cross-Coupling Reactions

N-(p-Toluenesulfonyl)indole-3-boronic acid is also used as a catalyst in various chemical reactions. Kearney et al. (2010) highlighted its use in the direct benzylation of indole 2-boronic acid, facilitating cross-coupling reactions to afford aryl(indolo)methanes efficiently and avoiding the need for strong bases or toxic reagents (Kearney et al., 2010).

Safety And Hazards

N-(p-Toluenesulfonyl)indole-3-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash immediately with plenty of soap and water and remove all contaminated clothes and footwear . In case of eye contact, bathe the eye with running water for 15 minutes . If inhaled, move to fresh air .

Propriétés

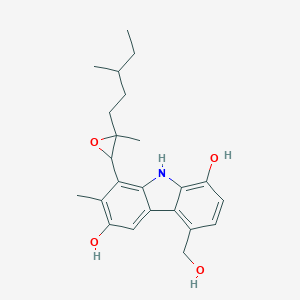

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADMCCFJOAXDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397427 |

Source

|

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(p-Toluenesulfonyl)indole-3-boronic acid | |

CAS RN |

149108-61-2 |

Source

|

| Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.